4-Cyclopropoxy-2-ethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with an ethyl group and a nitrile group. It is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-ethylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-ethylbenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-ethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound would yield carboxylic acids, while reduction would yield primary amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-ethylbenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. Its nitrile group can act as a bioisostere for other functional groups, making it useful in drug design and development.
Medicine: While not used directly in medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a scaffold for developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-ethylbenzonitrile is not well-documented, as it is primarily used for research purposes. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-ethylbenzonitrile can be compared with other similar compounds, such as:
4-Cyclopropoxybenzonitrile: This compound lacks the ethyl group present in this compound, which may affect its reactivity and binding properties.
2-Ethylbenzonitrile: This compound lacks the cyclopropoxy group, which significantly alters its chemical and physical properties.
4-Cyclopropoxy-2-methylbenzonitrile: This compound has a methyl group instead of an ethyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C12H13NO |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
MUAJQSZIQIMWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.